Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-3-28-18(27)15-11-23-16-10-13(19(20,21)22)4-5-14(16)17(15)25-8-6-24(7-9-25)12(2)26/h4-5,10-11H,3,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFNIDDRFHFOFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1N3CCN(CC3)C(=O)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or through the use of trifluoromethylating agents.
Piperazine Derivatization: The piperazine ring can be acetylated using acetic anhydride or acetyl chloride under basic conditions.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the quinoline core or the piperazine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Biological Activities
Research indicates that Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate exhibits various biological activities, particularly in:
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, making it a candidate for developing new antibiotics.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, indicating potential as an anticancer agent.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydroxy group instead of trifluoromethyl | Antimicrobial activity |
| 7-Chloroquinoline derivatives | Chlorine substitution | Antimalarial properties |
| 4-Acetylpiperazine derivatives | Variations in piperazine substituents | Anticancer and antimicrobial effects |
Synthesis and Modification
The synthesis of this compound typically involves several key steps:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the trifluoromethyl group via electrophilic substitution.
- Attachment of the piperazine moiety through nucleophilic substitution reactions.
These synthetic pathways allow for the modification of the compound to enhance its biological activity or improve pharmacokinetic properties.
Medicinal Chemistry Applications
The compound's unique structure allows for various applications in medicinal chemistry:
- Targeted Drug Development : Its interactions with specific biological targets make it suitable for designing targeted therapies, especially in oncology and infectious diseases.
- Lead Compound in Drug Discovery : The favorable biological profile positions it as a lead compound for further optimization in drug development programs.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in inhibiting specific protein kinases associated with diseases such as malaria and cancer. For instance, compounds with similar structural motifs have been investigated for their inhibitory effects on Plasmodium falciparum protein kinases, demonstrating promising results that warrant further exploration in clinical settings .
Additionally, research has highlighted the importance of structural modifications on the quinoline scaffold to enhance potency against various biological targets. Such findings indicate a clear path for future research aimed at optimizing this compound's therapeutic potential .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-acetylpiperazin-1-yl)-7-chloroquinoline-3-carboxylate
- Ethyl 4-(4-acetylpiperazin-1-yl)-7-methylquinoline-3-carboxylate
- Ethyl 4-(4-acetylpiperazin-1-yl)-7-phenylquinoline-3-carboxylate
Uniqueness
Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, biological activity, and pharmacokinetics. The trifluoromethyl group is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.
Biological Activity
Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core structure with several functional groups that contribute to its biological properties:
- Quinoline Core : Known for various pharmacological activities.
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Piperazine Moiety : Contributes to pharmacological properties and receptor interactions.
- Ethyl Ester Group : Influences solubility and bioavailability.
The molecular formula is , with a molecular weight of 395.38 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Its structural components allow it to interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial potential of quinoline derivatives, including this compound. The presence of the piperazine ring is particularly relevant for enhancing activity against bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| 7-Chloroquinoline derivatives | Antimalarial | |
| 4-Acetylpiperazine derivatives | Anticancer and antimicrobial effects |
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : It may inhibit or activate enzymes involved in metabolic pathways.
- Receptor Binding : The compound can bind to specific receptors, modulating cellular signaling pathways.
- Nucleic Acid Interaction : Potential intercalation or binding to DNA/RNA can affect gene expression and cellular function .
Case Studies and Research Findings
Recent studies have focused on the anticancer properties of this compound. For instance, one study identified related quinoline compounds with significant inhibition of c-Met kinase, a key target in cancer therapy. The IC50 values for these compounds were reported in the nanomolar range, indicating potent activity against cancer cell lines .
Example Study
In a comparative analysis of quinoline derivatives:
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(4-acetylpiperazin-1-yl)-7-(trifluoromethyl)quinoline-3-carboxylate, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted anilines with ethyl acetoacetate derivatives under basic conditions. Key steps include:
- Acylation : Reacting intermediates like 4-hydroxyquinoline derivatives with acetylpiperazine using chloroacetyl chloride or acetyl chloride. For example, heating with chloroacetyl chloride yields O-acylation products, while acetyl chloride in NaOH promotes N-acylation .
- Purification : Recrystallization from ethanol or chromatography (e.g., C18 reverse-phase) enhances purity. Reported yields for analogous compounds range from 32% to 83%, depending on solvent choice and reaction time .
- Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of quinoline core to acetylpiperazine) and using catalysts like cesium carbonate improves efficiency .
Q. How does the 4-acetylpiperazinyl group influence solubility and reactivity compared to other quinoline derivatives?
Methodological Answer:
- Solubility : The acetylpiperazinyl group introduces polar amide bonds, enhancing aqueous solubility compared to halogenated analogs (e.g., chloro or fluoro derivatives). For instance, trifluoromethyl groups increase lipophilicity, but the acetylpiperazine moiety counterbalances this via hydrogen bonding .
- Reactivity : The acetyl group stabilizes the piperazine ring against oxidation, while the trifluoromethyl group at position 7 enhances electron-withdrawing effects, directing electrophilic substitution to position 3 or 5. Comparative studies show reduced nucleophilic attack at position 4 due to steric hindrance from the acetylpiperazine substituent .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer:
- NMR : H NMR reveals distinct signals for the ethyl ester (δ 1.3–1.5 ppm for CH, δ 4.3–4.5 ppm for CH) and acetylpiperazine (δ 2.1 ppm for COCH, δ 3.5–3.7 ppm for piperazine protons). F NMR detects the trifluoromethyl group at δ -60 to -65 ppm .
- HPLC/MS : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 to 95:5 over 10 min). The molecular ion [M+H] at m/z 439.44 confirms the structure .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding hydrogen bonding and π-π interactions?
Methodological Answer:
- Data Collection : Use MoKα radiation (λ = 0.71073 Å) at 296 K. For example, triclinic crystals (space group P1) with unit cell parameters a = 8.5065 Å, b = 10.2176 Å, c = 13.709 Å are typical .
- Refinement : Employ SHELXL for small-molecule refinement. Key observations include:
- Validation : Use PLATON to check for missed symmetry or disorder .
Q. How can structure-activity relationship (SAR) studies evaluate the impact of trifluoromethyl and acetylpiperazinyl groups on biological activity?
Methodological Answer:
- Comparative Assays : Synthesize analogs (e.g., replacing trifluoromethyl with Cl or CH) and test against bacterial strains (e.g., S. aureus MIC values). The trifluoromethyl group at position 7 enhances membrane permeability, increasing antibacterial potency by 4-fold compared to chloro analogs .
- Mechanistic Probes : Use fluorescence quenching to assess DNA gyrase binding. Acetylpiperazine derivatives show stronger inhibition (IC = 0.8 µM) due to H-bonding with Ser84 .
Q. What strategies address contradictions in reactivity data, such as unexpected acylation products?
Methodological Answer:
- Controlled Reactivity : Use low-temperature (<0°C) conditions to favor O-acylation over N-acylation. For example, chloroacetyl chloride at -10°C yields ethyl 4-(2-chloroacetoxy) derivatives, while room-temperature reactions promote cyclization to pyrano-quinolinediones .
- DFT Calculations : Model transition states to predict regioselectivity. The acetylpiperazine group’s electron-donating effect directs electrophiles to the quinoline C3 position, explaining >90% selectivity in esterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
